MAGE-10 (254-262)
Description
Contextualization of Cancer/Testis Antigens (CTAs) in Research
Cancer/Testis Antigens (CTAs) represent a unique class of proteins whose expression is typically restricted to male germ cells in the testes and, in some cases, the placenta. wikipedia.orgspandidos-publications.com Crucially, these antigens are aberrantly re-expressed in various types of tumors. frontiersin.orgresearchgate.net This tumor-specific expression pattern makes CTAs highly attractive targets for cancer immunotherapy, as they can be recognized as foreign by the immune system, minimizing the risk of autoimmune responses against healthy tissues. frontiersin.orgmdpi.com The testis is an immune-privileged site, meaning that proteins expressed there are not typically encountered by the systemic immune system and thus are not recognized as "self." frontiersin.org When these proteins are expressed on cancer cells, they can trigger both humoral (antibody-based) and cellular (T-cell mediated) immune responses. nih.govnih.gov The MAGE family is a prominent member of the CTA family. spandidos-publications.com
Overview of MAGE Family Proteins and Their Biological Relevance in Oncogenesis
The Melanoma-Associated Antigen (MAGE) family is a large group of highly conserved proteins, first identified in a human melanoma cell line. plos.org The human genome contains over 60 MAGE genes, which are broadly classified into two types based on their expression patterns. spandidos-publications.complos.org Type I MAGEs, which include the MAGE-A, MAGE-B, and MAGE-C subfamilies, are considered true CTAs, with their expression largely confined to tumors and reproductive tissues. spandidos-publications.comnih.gov In contrast, Type II MAGEs are ubiquitously expressed in normal adult tissues. plos.org
All MAGE proteins share a conserved region of about 200 amino acids known as the MAGE homology domain (MHD). wikipedia.orgplos.org Functionally, MAGE proteins, particularly Type I MAGEs, are implicated in various aspects of cancer development (oncogenesis). They have been shown to promote tumor growth, increase genomic instability, inhibit apoptosis (programmed cell death), and enhance invasion and metastasis. frontiersin.org Some MAGE proteins achieve this by acting as regulators of E3 ubiquitin ligases, enzymes that play a crucial role in protein degradation and signaling pathways. spandidos-publications.com For instance, certain MAGE proteins can bind to and enhance the activity of E3 RING ubiquitin ligases, leading to the degradation of tumor suppressor proteins like p53. spandidos-publications.comnih.gov
The aberrant expression of MAGE genes in tumors is often linked to the hypomethylation of their promoter regions, an epigenetic modification that "switches on" gene expression. frontiersin.orgplos.org
Table 1: MAGE Family Overview
| Feature | Description |
|---|---|
| Family Name | Melanoma-Associated Antigen (MAGE) |
| Classification | Cancer/Testis Antigens (CTAs) |
| Main Types | Type I (tumor-specific) and Type II (ubiquitously expressed) |
| Key Structural Feature | MAGE Homology Domain (MHD) |
| Biological Functions in Cancer | Promote proliferation, inhibit apoptosis, enhance metastasis |
| Mechanism of Action | Regulation of E3 ubiquitin ligases, influencing protein degradation |
| Expression Regulation | Epigenetic modifications, such as DNA hypomethylation |
Identification and Immunological Significance of MAGE-10 (254-262) as a T-Cell Epitope
MAGE-A10 is a member of the MAGE-A subfamily and is expressed in a variety of tumors, including non-small cell lung cancer, melanoma, and hepatocellular carcinoma. tandfonline.com Within the MAGE-A10 protein, the specific peptide sequence spanning amino acids 254 to 262, with the sequence GLYDGMEHL, has been identified as a potent T-cell epitope. nih.gov An epitope is the specific part of an antigen that is recognized by the immune system, in this case, by cytotoxic T lymphocytes (CTLs), also known as CD8+ T cells.
This peptide, MAGE-10 (254-262), is presented on the surface of cancer cells by a specific type of molecule called Human Leukocyte Antigen (HLA), specifically HLA-A0201. tandfonline.comnih.gov The HLA system is a group of genes that code for proteins found on the surfaces of cells that help the immune system recognize foreign substances. The presentation of the MAGE-10 (254-262) peptide by HLA-A0201 molecules allows for the recognition and subsequent killing of the tumor cells by CTLs. tandfonline.com
The immunogenicity of MAGE-10 (254-262) is significant because, while T-cell responses to many MAGE-derived epitopes have been infrequently detected in cancer patients, responses to MAGE-A10(254-262) are observed more frequently. nih.govfrontiersin.org Studies have shown that CTLs specific for this peptide can be readily detected in a significant proportion of HLA-A2 positive melanoma patients. nih.gov This suggests that MAGE-10 (254-262) is a naturally processed and presented epitope that can elicit a robust anti-tumor immune response. researchgate.netcapes.gov.br
Interestingly, research has indicated that the generation of the MAGE-A10(254-262) peptide can be facilitated by intermediate proteasomes, which are variations of the cellular machinery responsible for breaking down proteins into peptides for HLA presentation. mdpi.com Specifically, the β1i–β2–β5i intermediate proteasome has been implicated in its production. mdpi.com
Current Research Landscape and Key Unanswered Questions Pertaining to MAGE-10 (254-262)
The promising immunological characteristics of MAGE-10 (254-262) have made it a focal point of ongoing research in cancer immunotherapy. Current investigations are exploring its use in various therapeutic strategies, including peptide-based vaccines and adoptive T-cell therapies. nih.govaacrjournals.org
Table 2: Research Focus on MAGE-10 (254-262)
| Research Area | Key Objectives |
|---|---|
| Vaccine Development | Designing vaccines that incorporate the MAGE-10 (254-262) peptide to stimulate a patient's own T-cells to target and destroy cancer cells. |
| Adoptive T-Cell Therapy | Engineering a patient's T-cells in the laboratory to express T-cell receptors (TCRs) that specifically recognize the MAGE-10 (254-262) epitope, and then re-infusing these modified T-cells back into the patient. |
| Immune Monitoring | Developing and utilizing tools like HLA-A2/peptide tetramers to detect and quantify MAGE-A10(254-262)-specific T-cells in patients, which can help in assessing the effectiveness of immunotherapies. nih.govaacrjournals.org |
| Understanding T-Cell Response Heterogeneity | Investigating why the avidity (binding strength) and functionality of T-cells responding to MAGE-A10(254-262) can vary, and how to preferentially expand high-avidity T-cells with superior anti-tumor activity. researchgate.netcapes.gov.br |
Despite the progress, several key questions remain unanswered:
Optimizing Therapeutic Efficacy: While promising, the clinical efficacy of MAGE-10 (254-262)-based therapies needs to be enhanced. A significant challenge is the heterogeneity of the T-cell response, where only high-avidity T-cells are effective at killing tumor cells. researchgate.netcapes.gov.br Future research needs to focus on strategies to selectively induce and expand these highly effective T-cell populations.
Overcoming Immune Evasion: Tumors can develop mechanisms to evade immune recognition, such as downregulating HLA expression. Understanding and counteracting these escape mechanisms is crucial for the long-term success of MAGE-10 (254-262)-targeted therapies.
Role in Different Cancers: While MAGE-A10 expression is known in several cancers, its prevalence and the immunogenicity of the MAGE-10 (254-262) epitope across a wider range of malignancies need further investigation.
Combination Therapies: Exploring the synergistic effects of combining MAGE-10 (254-262)-based immunotherapies with other cancer treatments, such as checkpoint inhibitors, could lead to more potent and durable anti-tumor responses.
Properties
sequence |
GLYDGMEHLl |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 10 (254-262); MAGE-10 (254-262) |
Origin of Product |
United States |
Molecular Characterization and Structural Biology of Mage 10 254 262
Amino Acid Sequence Analysis and Investigated Peptide Variants
The primary amino acid sequence of the MAGE-A10 (254-262) peptide is Gly-Leu-Tyr-Asp-Gly-Met-Glu-His-Leu, commonly represented by the single-letter code GLYDGMEHL. nih.govjpt.comgenscript.com This specific sequence corresponds to amino acid residues 254 to 262 of the full-length MAGE-A10 protein. google.com
To understand the critical residues for T-cell receptor (TCR) interaction and to evaluate potential cross-reactivity, extensive research has been conducted on variants of this peptide. Single amino acid substitution analysis, or "X-scan," has been a key technique, where each residue of the GLYDGMEHL peptide is systematically replaced by all 19 other naturally occurring amino acids. nih.gov These studies help to create a detailed specificity profile for TCRs, identifying which substitutions are tolerated without losing the T-cell response. nih.gov
Another area of investigation involves the use of altered peptide ligands (APLs) to enhance immunogenicity. For instance, a heteroclitic MAGE-A peptide known as p248V9 was designed to induce CTLs capable of recognizing native peptides from several MAGE-A family members, including MAGE-A10. sb-peptide.com Furthermore, panels of single-alanine-substituted variants of the MAGE-A10 (254-262) peptide have been synthesized to assess their binding efficiency to specific CTL clones, providing insights into the structure-function relationship of the peptide's interaction with the TCR. nih.gov
| Variant Type | Description | Purpose of Investigation | Reference |
|---|---|---|---|
| Single Amino Acid Substitution (X-Scan) | Each residue of GLYDGMEHL is systematically replaced by other amino acids. | To determine specificity, potential for cross-reactivity, and critical residues for TCR recognition. | nih.gov |
| Single-Alanine Substitutions | Each residue is individually replaced with alanine. | To assess the relative binding efficiency of the peptide to CTL clones. | nih.gov |
| Heteroclitic Peptide (p248V9) | A modified peptide designed to elicit a broader immune response. | To induce CTLs that can recognize peptides from multiple MAGE-A family members, including MAGE-A10. | sb-peptide.com |
Conformational Analysis and Structural Dynamics of the Peptide
The three-dimensional structure of MAGE-A10 (254-262) when bound to the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01 has been elucidated through X-ray crystallography. nih.gov This first structural view revealed that the peptide adopts a specific conformation within the MHC binding groove. A key feature is a non-covalent, intrachain "staple" formed by a hydrogen bond between the side chains of the tyrosine at position 3 (p-Tyr3) and the glutamic acid at position 7 (p-Glu7). nih.gov This interaction helps to stabilize the peptide's bound conformation.
Unlike the related MAGE-A4 peptide, which has a pronounced central bulge, the shorter MAGE-A10 9-mer peptide does not exhibit this feature. nih.gov The structural analysis also shows how the peptide engages with a TCR, with two residues, p-Asp4 and p-Met6, protruding from the MHC groove to fit into pockets on the TCR. nih.gov Specifically, p-Met6 slots into a tunnel-like cavity on the TCR. nih.gov
In silico modeling based on these crystal structures has provided further insights into the structural dynamics of the peptide-MHC (pMHC) complex during its interaction with a TCR. cardiff.ac.uk These studies suggest that the rigidity of the peptide ligand can be a critical factor for TCR binding and subsequent T-cell activation. cardiff.ac.uk Modest changes in the peptide or the TCR can lead to significant differences in properties, and conformational stability of the peptide is considered a desirable property for clinically effective TCR-pMHC interactions. nih.gov
Interactions with Major Histocompatibility Complex (MHC) Class I Molecules
The MAGE-A10 (254-262) peptide is presented to the immune system on the surface of tumor cells by MHC class I molecules. bmj.com This presentation is a prerequisite for the recognition and killing of cancer cells by specific CD8+ cytotoxic T lymphocytes. tandfonline.com
The presentation of the MAGE-A10 (254-262) peptide is highly specific to certain MHC alleles, a phenomenon known as MHC restriction. It is predominantly known as an HLA-A02:01-restricted epitope. tandfonline.comnih.govgoogle.comgoogle.com This means that it binds effectively to the HLA-A02:01 molecule, which is a common HLA type in the human population. Research has also shown its ability to bind to the broader HLA-A2 serotype and the HLA-A*02:05 allele. jpt.com Due to this specificity, T-cell responses against the MAGE-A10 (254-262) peptide are frequently observed in HLA-A2-positive melanoma patients and even in healthy donors. nih.govresearchgate.net This immunogenicity has made it a candidate for peptide-based cancer vaccines in clinical trials. researchgate.netpnas.orgresearchgate.net
| HLA Allele | Binding Confirmation | Reference |
|---|---|---|
| HLA-A02:01 | Confirmed as a primary restricting allele. | tandfonline.comnih.govjpt.comgoogle.com |
| HLA-A2 | Confirmed binding to the broader A2 serotype. | jpt.comgenscript.com |
| HLA-A02:05 | Binding has been documented. | jpt.com |
The interaction between the TCR and the pMHC complex is a dynamic process governed by kinetic and thermodynamic principles. The stability of this ternary complex is a critical determinant of the resulting immune response. aai.org Studies measuring the dissociation kinetics have shown that the off-rate (koff), which describes how quickly the TCR disengages from the pMHC complex, is a crucial parameter for the functional outcome of the interaction. nih.gov
For instance, discrepancies observed between the efficiency of T-cell recognition in functional assays and the binding measured by pMHC multimers can often be explained by analyzing the stability and off-rates of the TCR-pMHC complex. nih.govaai.org A faster off-rate generally correlates with decreased T-cell function. nih.gov Affinity measurements for engineered TCRs binding to the GLYDGMEHL/HLA-A*02:01 complex have yielded dissociation constants (KD) in the nanomolar range, such as 370 nM and 610 nM for two different candidate TCRs. nih.gov
Thermodynamic analyses, often aided by in silico modeling, suggest that factors beyond simple affinity, such as the entropy loss upon binding, play a role. cardiff.ac.uk A more rigid peptide conformation within the MHC may lead to less entropy loss when the TCR binds, contributing to a more favorable interaction and enhanced T-cell functionality, even if the off-rate is not significantly changed. cardiff.ac.uk
| Parameter | Finding | Significance | Reference |
|---|---|---|---|
| TCR/pMHC Off-rate (koff) | Crucial for determining the functional outcome of T-cell recognition. Faster off-rates correlate with weaker responses. | Helps explain the relationship between binding and T-cell function. | nih.gov |
| Dissociation Constant (KD) | Engineered TCRs binding to the MAGE-A10/HLA-A*02:01 complex show affinities in the nanomolar range (e.g., 370 nM). | Quantifies the binding strength between the TCR and the pMHC complex. | nih.gov |
| Thermodynamics (Entropy) | Lower entropy loss upon TCR binding, potentially due to peptide rigidity, can enhance T-cell function. | Provides a deeper understanding of the energetics driving the interaction. | cardiff.ac.uk |
Specificity of HLA-A*02:01 Allele Restriction and Binding
Investigation of Post-Translational Modifications and Their Impact on Peptide Processing and Function
The generation of the MAGE-A10 (254-262) peptide from its parent protein is not a random process but is dependent on specific cellular machinery. Post-translational modifications (PTMs) of proteins can significantly alter how they are processed and what epitopes are presented by MHC molecules. bmj.comaptamergroup.com
A remarkable finding for MAGE-A10 (254-262) is its unique processing by a specific subtype of the proteasome. Research has shown that the generation of this particular peptide is exclusively handled by the "intermediate proteasome β1i-β5i". pnas.orgresearchgate.net This proteasome subtype contains a mixed assortment of standard and inducible catalytic subunits. pnas.org In contrast, the standard proteasome and the immunoproteasome (which is typically induced by inflammatory signals) tend to cleave within the MAGE-A10 (254-262) sequence, thereby destroying the antigenic epitope. researchgate.net This finding implies that the ability of a tumor cell to present this epitope, and thus be recognized by the immune system, depends on its specific proteasome content. pnas.org
The impact of direct PTMs on the peptide itself has also been explored. One study investigated the effect of methionine oxidation on the MAGE-A10 (254-262) peptide. nih.gov The results showed that oxidation of the methionine residue at position 6 did not significantly alter the peptide's binding affinity for HLA-A*02:01, nor did it enhance the activation of MAGE-A10-specific CD8+ T cells. nih.gov This contrasts with other antigenic peptides where methionine oxidation has been shown to modulate T-cell reactivity.
Immunological Mechanisms of Mage 10 254 262 Presentation and Recognition
Antigen Processing Pathways for MAGE-10 (254-262) Presentation
The journey of the MAGE-10 (254-262) peptide from a full-length intracellular protein to a small fragment presented on the cell surface is governed by the major histocompatibility complex (MHC) class I antigen processing pathway. immunology.org This pathway is essential for alerting the immune system to the presence of abnormal or foreign proteins within a cell.
Role of Proteasomal Degradation in Peptide Generation, including Intermediate Proteasomes
The initial and crucial step in generating the MAGE-10 (254-262) peptide is the degradation of the MAGE-A10 protein by the proteasome, a large protein complex responsible for intracellular protein breakdown. mdpi.com However, not all proteasomes are equally adept at producing this specific peptide.
Research has revealed the critical role of intermediate proteasomes in the generation of the MAGE-A10 (254-262) epitope. pnas.orgencyclopedia.pubnih.gov Standard proteasomes and even immunoproteasomes, a specialized form induced by inflammatory cytokines, are inefficient at producing this particular peptide. pnas.orgnih.gov Instead, they tend to cleave within the peptide sequence, destroying the epitope. pnas.orgresearchgate.net
Specifically, the β1i–β5i intermediate proteasome has been identified as the exclusive producer of the MAGE-A10 (254-262) peptide. pnas.orgnih.gov This particular proteasome subtype contains a unique combination of standard (β2) and immuno- (β1i, β5i) catalytic subunits. pnas.org This composition results in altered cleavage properties, preventing the destructive internal cleavage that occurs with other proteasome types. pnas.orgnih.gov The inability of standard and immunoproteasomes to generate the MAGE-A10 (254-262) peptide is linked to a destructive cleavage after an internal aspartate residue (D257). nih.gov The β1i–β5i intermediate proteasome, however, is less active at this internal cleavage site, allowing for the correct excision of the antigenic peptide. pnas.orgresearchgate.net
The presence of these intermediate proteasomes, which can constitute 10-20% of total proteasomes in tumor cells and 30-50% in dendritic cells, broadens the repertoire of antigens that can be presented to the immune system. nih.gov Even a small proportion of the appropriate β1i-β5i intermediate proteasome within a tumor cell can be sufficient to produce enough of the MAGE-A10 (254-262) peptide for CTL recognition. pnas.org
Table 1: Proteasome Types and their Ability to Generate MAGE-10 (254-262)
| Proteasome Type | Catalytic Subunits | MAGE-10 (254-262) Generation | Destructive Cleavage (at D257) |
|---|---|---|---|
| Standard Proteasome | β1, β2, β5 | No pnas.org | Yes pnas.orgnih.gov |
| Immunoproteasome | β1i, β2i, β5i | No pnas.orgnih.gov | Yes nih.gov |
| Intermediate Proteasome (β5i) | β1, β2, β5i | No pnas.org | Yes pnas.org |
| Intermediate Proteasome (β1i-β5i) | β1i, β2, β5i | Yes pnas.orgnih.gov | Low pnas.orgresearchgate.net |
Dependence on Transporter Associated with Antigen Processing (TAP)
Once the MAGE-10 (254-262) peptide is generated by the intermediate proteasome in the cytoplasm, it must be transported into the endoplasmic reticulum (ER) to be loaded onto MHC class I molecules. This crucial transport step is mediated by the Transporter Associated with Antigen Processing (TAP) . nih.govfrontiersin.org The TAP transporter is a heterodimeric protein complex that spans the ER membrane and actively pumps peptides from the cytosol into the ER lumen. frontiersin.org The genes encoding the TAP subunits are located in close proximity to proteasome subunit genes within the MHC class II region, and their expression can be upregulated by interferon-gamma (IFNγ), highlighting the coordinated regulation of the antigen presentation machinery. encyclopedia.pubmdpi.com Without a functional TAP transporter, the MAGE-10 (254-262) peptide cannot reach the ER and therefore cannot be presented on the cell surface to CTLs. nih.gov
Cytotoxic T Lymphocyte (CTL) Recognition of MAGE-10 (254-262)-MHC Complexes
The presentation of the MAGE-10 (254-262) peptide bound to an MHC class I molecule, specifically HLA-A*02, on the surface of a tumor cell creates a target for the immune system. pnas.orggoogle.com This target is recognized by specialized immune cells called cytotoxic T lymphocytes (CTLs), also known as CD8+ T-cells.
T-Cell Receptor (TCR) Specificity and Affinity
The recognition of the MAGE-10 (254-262)-MHC complex is mediated by the T-cell receptor (TCR) on the surface of CTLs. google.comnih.govnih.gov Each CTL possesses a unique TCR capable of recognizing a specific peptide-MHC combination. The interaction between the TCR and the MAGE-10 (254-262)-HLA-A2 complex is highly specific. google.comnih.gov
The strength of this interaction is defined by TCR affinity , which is a critical determinant of the T-cell's ability to respond to the tumor antigen. nih.gov CTLs with high-avidity TCRs for the MAGE-A10 (254-262) peptide have been shown to exhibit superior anti-tumor activity. nih.govnih.govaai.org However, there can be a disparity between functional avidity and the physical binding strength measured by techniques like MHC tetramer staining. nih.gov
Researchers have isolated and engineered TCRs with enhanced affinity for the MAGE-A10 (254-262) peptide to improve the potency of T-cell-based immunotherapies. nih.govnih.gov While increasing affinity can enhance sensitivity, it also carries the risk of reduced specificity and potential cross-reactivity with other peptides. nih.govnih.gov Therefore, selecting an optimal TCR involves a careful balance between high affinity for the target antigen and minimal off-target recognition. nih.govresearchgate.net
Table 2: Characteristics of T-Cell Receptors Recognizing MAGE-10 (254-262)
| TCR Characteristic | Description | Importance in Anti-Tumor Response |
|---|---|---|
| Specificity | The ability of the TCR to distinguish the MAGE-10 (254-262)-HLA-A2 complex from other peptide-MHC complexes. google.comnih.gov | Prevents off-target effects and ensures the immune response is directed specifically against tumor cells. nih.gov |
| Affinity | The strength of the binding interaction between the TCR and the MAGE-10 (254-262)-HLA-A2 complex. nih.gov | Higher affinity can lead to more potent T-cell activation and superior anti-tumor activity. nih.govnih.govaai.org |
| Avidity | The overall strength of the T-cell's interaction with the target cell, influenced by TCR affinity, TCR density, and co-receptor binding. nih.gov | High functional avidity correlates with effective tumor cell killing. aai.org |
Signaling Pathways Initiated by TCR Engagement
The binding of the TCR to the MAGE-10 (254-262)-MHC complex on an antigen-presenting cell or a tumor cell initiates a cascade of intracellular signaling events within the T-cell. wikipathways.orggenome.jp This signaling is essential for T-cell activation, proliferation, and the execution of its effector functions, such as killing the target cell.
The initial event in TCR signaling is the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, which is associated with the TCR. wikipathways.org This is mediated by protein tyrosine kinases like Lck and Fyn. wikipathways.org The phosphorylation of ITAMs leads to the recruitment and activation of another kinase, ZAP-70. wikipathways.org
The activation of ZAP-70 triggers several downstream signaling pathways, including:
The ERK (Extracellular Signal Regulated Kinase) pathway
The JNK (c-Jun N-terminal Kinase) pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway
The NFAT (Nuclear Factor of Activated T-cells) pathway wikipathways.org
These pathways culminate in the transcription of genes that mediate T-cell effector functions, such as the production of cytokines like interferon-gamma (IFN-γ) and cytotoxic molecules like granzymes and perforin, which ultimately lead to the destruction of the tumor cell. Co-stimulatory molecules, such as CD28 on the T-cell binding to B7 molecules on the APC, are also crucial for a robust and sustained T-cell response. wikipathways.orggenome.jp
Role of Antigen Presenting Cells (APCs) in MAGE-10 (254-262) Presentation
While tumor cells can directly present the MAGE-10 (254-262) peptide to experienced CTLs, the initial activation of naive T-cells requires professional Antigen Presenting Cells (APCs) , with dendritic cells (DCs) being the most potent. mdpi.comallergolyon.fr DCs are specialized in capturing antigens from their environment, processing them, and presenting the resulting peptides on both MHC class I and class II molecules to initiate an adaptive immune response. immunology.orgallergolyon.fr
DCs can acquire the MAGE-A10 protein from dying tumor cells and process it through a mechanism called cross-presentation , where exogenous antigens are presented on MHC class I molecules. nih.gov This allows DCs to prime naive CD8+ T-cells that can then recognize and kill tumor cells expressing the MAGE-A10 antigen.
Importantly, DCs express high levels of immunoproteasomes and intermediate proteasomes, including the β1i–β5i subtype necessary for generating the MAGE-A10 (254-262) peptide. nih.govmdpi.com This makes them particularly efficient at processing and presenting this specific tumor antigen to initiate an anti-tumor immune response. mdpi.com The use of peptide-pulsed APCs, such as DCs, has been explored as a strategy for in vitro generation of MAGE-A10 specific CTLs. researchgate.net
Characterization of MAGE-10 (254-262)-Specific T-Cell Repertoire and Avidity
The immune response to the MAGE-10 (254-262) epitope is characterized by a diverse and heterogeneous T-cell repertoire. capes.gov.brresearchgate.net This diversity is evident in the clonal composition of responding CD8+ T-cells, their efficiency in recognizing the antigenic peptide, and their subsequent anti-tumor activity. capes.gov.brresearchgate.net Research has consistently shown that only CD8+ T-cells with high avidity for the MAGE-A10 (254-262) peptide are capable of effectively lysing tumor cells that express the MAGE-A10 antigen. capes.gov.brresearchgate.netnih.gov
T-Cell Receptor Repertoire and Clonal Diversity
Studies involving peripheral blood mononuclear cells from both melanoma patients and healthy HLA-A2-expressing donors have demonstrated that it is possible to frequently detect CD8+ T-cells specific for the MAGE-A10 (254-262) peptide after in vitro stimulation. capes.gov.brresearchgate.netnih.gov The T-cell receptor (TCR) repertoire for this epitope is varied, with different T-cell clones exhibiting distinct TCRβ variable and/or CDR3 region sequences. aai.org This diversity in TCRs underpins the observed differences in functional avidity and tumor recognition among various T-cell clones. aai.org
Functional Avidity and Anti-Tumor Efficacy
A critical finding in the study of MAGE-10 (254-262)-specific T-cells is the direct correlation between their functional avidity and their ability to recognize and kill tumor cells. capes.gov.brresearchgate.netaai.org Functional avidity, often measured by the peptide concentration required to achieve half-maximal lysis of target cells (EC50), distinguishes T-cell clones with superior anti-tumor potential. aai.orgfrontiersin.org
High-avidity T-cells are more sensitive to lower concentrations of the antigenic peptide, a crucial attribute for recognizing tumor cells which may present a limited number of peptide-MHC complexes on their surface. unil.chfrontiersin.org For instance, T-cell clones LAU155/6D1 and LAU50/15 demonstrated high functional avidity, requiring approximately 500 pM of the MAGE-A10 (254-262) peptide for 50% maximal target cell lysis, and were efficient at killing MAGE-A10 expressing tumor cells. aai.org In contrast, low-avidity T-cells are less effective at tumor cell lysis. capes.gov.brresearchgate.net
The intensity of staining with HLA-A2/MAGE-A10 (254-262) peptide multimers (such as tetramers) has been shown to correlate with the functional avidity of the T-cells. capes.gov.brresearchgate.netaai.org This allows for the separation of high- and low-avidity T-cell populations using fluorescence-activated cell sorting (FACS), a technique that has been instrumental in characterizing the functional diversity of these T-cells. capes.gov.brresearchgate.netnih.gov
Engineering High-Avidity T-Cell Receptors
The therapeutic potential of high-avidity T-cells has driven efforts to engineer TCRs with enhanced affinity for the MAGE-A10 (254-262) epitope. nih.gov Starting with a panel of parental TCRs isolated from various sources, including antigen-specific T-cell clones, researchers have generated affinity-enhanced TCRs. nih.gov These engineered TCRs can confer enhanced potency to T-cells for use in adoptive immunotherapy. nih.gov
A detailed characterization of these engineered TCRs is crucial to ensure specificity and avoid off-target toxicities. nih.gov One method employed is an "X-scan," where each amino acid of the MAGE-A10 (254-262) peptide is systematically substituted. nih.gov This allows for the profiling of peptide specificity and helps in selecting the most potent and specific TCR candidate for clinical development. nih.govresearchgate.net For example, two affinity-enhanced TCRs, c756 and c796, were distinguished based on their cross-reactivity potential identified through such comprehensive scanning, even though they showed similar affinities in conventional assays. nih.gov
The table below summarizes the characteristics of representative MAGE-A10 (254-262)-specific T-cell clones and engineered TCRs.
Table 1: Characteristics of MAGE-10 (254-262)-Specific T-Cell Clones and Engineered TCRs
| Clone/TCR | Source/Type | Functional Avidity (EC50) | Key Research Finding |
|---|---|---|---|
| LAU155/6D1 | T-Cell Clone | High (~500 pM) aai.org | Efficiently kills MAGE-A10 expressing tumor cells. aai.org |
| LAU50/15 | T-Cell Clone | High (~500 pM) aai.org | Efficiently kills MAGE-A10 expressing tumor cells. aai.org |
| c756 | Engineered TCR | High (EC50 0.50 nM) nih.gov | Selected for further development after extensive specificity testing. nih.govnih.gov |
| c796 | Engineered TCR | High (EC50 0.32 nM) nih.gov | Showed higher potency but also a different cross-reactivity profile compared to c756. nih.gov |
Role of Mage 10 254 262 in Disease Pathogenesis and Immunity Pre Clinical Focus
Expression Patterns of MAGE-A10 in Malignancies and Non-Malignant Tissues
MAGE-A10, a member of the cancer/testis antigen (CTA) family, exhibits a highly restricted expression pattern in healthy tissues, primarily found in spermatogonia, spermatocytes, and the placenta. nih.govgenecards.orgnih.gov Its expression is largely absent in other normal somatic tissues. nih.govgenecards.org This restricted expression profile makes it an attractive target for cancer therapies, as it minimizes the risk of off-target effects on healthy cells.
In contrast to its limited presence in non-malignant tissues, MAGE-A10 is frequently and highly expressed in a variety of cancers. nih.govtandfonline.com Studies have documented its presence in over 50% of tumor cells in several malignancies, including lung cancer, melanoma, head and neck squamous cell carcinoma, and urothelial carcinoma. nih.govtandfonline.com High expression has also been noted in gynecological cancers, as well as stomach and gallbladder cancers. nih.gov This aberrant expression in cancerous tissues underscores its potential role in tumorigenesis and its utility as a tumor marker. Research has shown a significant association between MAGE-A10 expression and a poorer prognosis in lung cancer patients. amegroups.cn
Table 1: Expression of MAGE-A10 in Various Cancers
| Cancer Type | Expression Frequency | Reference |
| Non-small cell lung cancer | 66% | tandfonline.com |
| Melanoma metastases | 47% | tandfonline.com |
| Esophageal squamous carcinoma | 40% | tandfonline.com |
| Urothelial carcinoma | 38% | tandfonline.com |
| Hepatocellular carcinoma | 36.7% | tandfonline.com |
| High-Grade Serous Ovarian Cancer | 50% | mdpi.com |
Transcriptional and Translational Regulation of MAGE-A10
The expression of MAGE-A10 is a tightly regulated process at both the transcriptional and translational levels. The promoters and first exons of the MAGE-A genes, including MAGE-A10, exhibit considerable variability, which suggests that this gene family can perform similar functions under different transcriptional controls. wikipedia.org The MAGE-A genes are clustered on the X chromosome at position Xq28. wikipedia.org
Several transcription factors are known to bind to the promoter region of the MAGEA10 gene, including aMEF-2, En-1, FOXJ2, GATA-6, MEF-2A, NCX, Nkx6-1, POU2F1, and POU2F1a. genecards.org The activity of these factors can influence the rate at which the MAGE-A10 gene is transcribed into messenger RNA (mRNA).
Recent studies have revealed a positive feedback loop involving the histone acetyltransferase KAT2A. biorxiv.org MAGE-A10 stabilizes KAT2A, and in turn, KAT2A enhances the transcription of the MAGE-A10 gene, contributing to tumorigenesis. biorxiv.org Furthermore, MAGE-A10 has been shown to interact with E3 RING ubiquitin ligases, acting as a scaffold to regulate their activity, which plays a role in tumor development. researchgate.net
At the translational level, the production of the MAGE-A10 protein from its mRNA is also a critical control point. While the precise mechanisms governing MAGE-A10 translation are still under investigation, it is known that the protein has an apparent molecular weight of 70 kDa and is localized within the nucleus of the cell. nih.govut.ee
Epigenetic Modifications Influencing MAGE-A10 Expression
Epigenetic modifications, particularly DNA methylation and histone modifications, play a crucial role in regulating MAGE-A10 expression. In normal somatic tissues, the promoters of MAGE-A genes are typically hypermethylated, leading to gene silencing. nih.gov However, in cancer cells, these promoters often become hypomethylated, resulting in the aberrant expression of MAGE-A genes. nih.govnih.gov The inhibitor of DNA methyltransferases, 5-azacytidine, has been shown to induce the expression of MAGE-A genes, confirming the role of DNA methylation in their regulation. nih.gov
Histone modifications also contribute to the control of MAGE-A10 expression. Histone acetylation, an activating mark, is associated with increased MAGE-A gene expression. biorxiv.orgresearchgate.net Conversely, histone deacetylation is linked to gene repression. researchgate.net MAGE-A10 itself can influence the epigenetic landscape by stabilizing histone acetyltransferases like KAT2A and KAT2B, leading to increased global histone acetylation and creating a feedback loop that further promotes its own expression. biorxiv.org
Contributions of MAGE-10 (254-262) to Tumor Immunogenicity
The peptide MAGE-10 (254-262), with the amino acid sequence GLYDGMEHL, is a well-defined HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope derived from the MAGE-A10 protein. tandfonline.com Its ability to be presented by major histocompatibility complex (MHC) class I molecules on the surface of tumor cells makes it a key target for the host's immune system.
MAGE-A10 is considered one of the most immunogenic members of the MAGE-A family. nih.govresearchgate.net Studies have frequently detected CTL responses against the MAGE-10 (254-262) peptide in melanoma patients. nih.gov This indicates that the immune system can recognize and mount a response against tumor cells expressing this antigen. The immunogenicity of this peptide has made it a prime candidate for the development of peptide-based cancer vaccines. nih.govnih.gov In fact, vaccination with this peptide has been shown to elicit IFN-gamma-secreting T cells. nih.gov
The avidity, or the strength of the interaction between the T-cell receptor (TCR) and the peptide-MHC complex, is a critical factor in determining the effectiveness of the anti-tumor immune response. High-avidity CTLs specific for MAGE-10 (254-262) have demonstrated superior ability to lyse tumor cells expressing MAGE-A10. researchgate.netnih.gov
Mechanisms of Immune Evasion Related to MAGE-10 (254-262) Presentation in the Tumor Microenvironment
Despite the immunogenicity of MAGE-10 (254-262), tumors have developed various mechanisms to evade immune recognition and destruction. These strategies can occur at different stages of the antigen presentation pathway.
One key mechanism is the downregulation or loss of MHC class I expression on the surface of tumor cells. mdpi.com This prevents the presentation of tumor-associated antigens like MAGE-10 (254-262) to CTLs, effectively rendering the tumor cells invisible to the immune system. mdpi.com
Another strategy involves alterations in the antigen processing machinery. The proteasome is responsible for degrading intracellular proteins into peptides for MHC class I presentation. The composition of the proteasome can influence which peptides are generated. Studies have shown that the processing of the MAGE-10 (254-262) peptide is exclusively and efficiently carried out by the intermediate proteasome containing the β1i and β5i subunits. researchgate.net Tumor cells that lack or have altered proteasome compositions may fail to generate this specific epitope, thus evading immune detection.
Furthermore, the tumor microenvironment itself is often immunosuppressive, characterized by the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and inhibitory cytokines, which can dampen the activity of CTLs.
Pre-clinical Models for Studying MAGE-10 (254-262) in Cancer Research
A variety of pre-clinical models are essential for investigating the biology of MAGE-A10 and the therapeutic potential of targeting the MAGE-10 (254-262) epitope.
Cell Lines: Numerous cancer cell lines that endogenously express MAGE-A10 or have been genetically engineered to express it are widely used. tandfonline.comamegroups.cn For example, the MCF-7 breast cancer cell line has been transfected to express MAGE-A10 (designated MCF-7A10) to study CTL responses. tandfonline.com Lung cancer cell lines such as L419, L228, and H1975 have also been used to investigate the effects of MAGE-A10 expression and its induction by agents like 5-aza-2'-deoxycytidine. amegroups.cn
Animal Models: While not extensively detailed in the provided context, animal models, particularly mice, are crucial for in vivo studies. These can include transgenic mice expressing human MAGE-A10 or HLA molecules to study immune responses in a more complex biological system. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are also valuable for testing the efficacy of MAGE-10 (254-262)-based therapies.
In Vitro Assays: A range of in vitro assays are employed to dissect the molecular and cellular mechanisms related to MAGE-10 (254-262). These include:
CTL induction and cytotoxicity assays: Peripheral blood mononuclear cells (PBMCs) from healthy donors or cancer patients are stimulated with the MAGE-10 (254-262) peptide to generate specific CTLs. tandfonline.com The ability of these CTLs to kill target cells expressing the peptide is then measured. tandfonline.com
Tetramer staining: Fluorescently labeled HLA-A2/peptide MAGE-10 (254-262) tetramers are used to detect and quantify CD8+ T cells specific for this epitope. nih.govnih.gov
ELISpot and ELISA assays: These assays measure the release of cytokines, such as IFN-gamma, by T cells upon recognition of the MAGE-10 (254-262) peptide, providing a measure of T-cell activation. nih.gov
Proteasome digestion assays: Purified proteasomes are used to digest precursor peptides containing the MAGE-10 (254-262) sequence to study its processing and presentation. researchgate.net
Advanced Research Methodologies for Studying MAGE-10 (254-262)
The study of the MAGE-A10(254-262) peptide, a key target in cancer immunotherapy, relies on a suite of sophisticated research methodologies to elucidate its immunological properties and structural interactions. These techniques are crucial for understanding how this specific peptide is recognized by the immune system and for developing effective T-cell-based therapies.
Advanced Research Methodologies for Studying Mage 10 254 262
In Vitro Immunological Assays
A variety of in vitro assays are employed to assess the immunogenicity of the MAGE-A10(254-262) peptide, primarily focusing on its ability to elicit T-cell responses.
Enzyme-Linked Immunosorbent Spot (ELISPOT) Assays for T-Cell Responses
The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells specific for the MAGE-A10(254-262) peptide. This technique is instrumental in detecting and analyzing T-cell responses, particularly the production of Interferon-gamma (IFN-γ), a key indicator of a cytotoxic T-lymphocyte (CTL) response. sb-peptide.comnih.gov
In practice, peripheral blood mononuclear cells (PBMCs) from HLA-A*0201-positive donors are stimulated with the MAGE-A10(254-262) peptide. nih.gov The responding T-cells that release IFN-γ are then captured on a membrane, and each spot represents a single reactive T-cell. This allows for the precise enumeration of antigen-specific T-cells. nih.gov Research has shown that ELISPOT assays can successfully detect MAGE-A10(254-262)-specific T-cell responses in melanoma patients and healthy donors. researchgate.net These assays are also used to evaluate the immunogenicity of multi-peptide vaccines that include the MAGE-A10(254-262) epitope. sitcancer.org
For instance, studies have used ELISPOT to screen T-cell clones for specific activation by the MAGE-A10(254-262) peptide, with a positive response defined by criteria such as being more than twice the background level and exceeding a certain number of spots per 100,000 cells. nih.govsitcancer.org
| Parameter | Description | Example Finding |
| Assay Principle | Measures the frequency of cytokine-producing cells at a single-cell level. | Used to quantify IFN-γ secreting T-cells in response to MAGE-A10(254-262) stimulation. nih.gov |
| Application | Screening and monitoring of antigen-specific T-cell responses in vaccination trials. | Evaluated T-cell responses in patients vaccinated with a 12-peptide melanoma vaccine including MAGE-A10(254-262). sitcancer.org |
| Sensitivity | High, capable of detecting low-frequency T-cell responses. | Can detect responses where the precursor frequency is between 1/1000 and 1/100,000 cells. aacrjournals.org |
Intracellular Cytokine Staining (ICS) and Flow Cytometry Analysis, including Tetramer Staining
Intracellular cytokine staining (ICS) coupled with flow cytometry is a powerful technique for the multiparametric analysis of T-cell responses to MAGE-A10(254-262). This method allows for the simultaneous identification of cell surface markers and intracellular cytokines, providing a detailed profile of the responding T-cell populations. nih.govtandfonline.com
A key component of this analysis is the use of HLA/peptide tetramers. These are fluorescently labeled molecules consisting of four HLA molecules bound to the MAGE-A10(254-262) peptide, which can specifically bind to T-cell receptors (TCRs) that recognize this complex. researchgate.netnih.gov This allows for the direct visualization and quantification of MAGE-A10(254-262)-specific CD8+ T-cells. researchgate.net
Studies have demonstrated that tetramer staining can identify MAGE-A10(254-262)-specific CD8+ T-cells in peptide-stimulated PBMCs from melanoma patients and healthy individuals. researchgate.net Furthermore, the intensity of tetramer staining has been shown to correlate with the functional avidity of the T-cells, with "high" avidity cells exhibiting brighter staining and superior tumor-lytic activity. researchgate.net Flow cytometry can also be used to assess the expression of various cell surface and intracellular markers, such as CD8, CD45RO, and CXCR3, on these tetramer-positive T-cells to further characterize their phenotype and homing potential. nih.gov
| Technique | Purpose | Key Findings |
| Tetramer Staining | Direct enumeration and isolation of antigen-specific T-cells. | MAGE-A10(254-262) specific CD8+ T-cells are frequently detected in melanoma patients and healthy donors. researchgate.net |
| Intracellular Cytokine Staining (ICS) | Measures cytokine production (e.g., IFN-γ, TNF-α) at the single-cell level. | Used to confirm the functionality of tetramer-positive T-cells and assess vaccine-induced responses. tandfonline.comaacrjournals.org |
| Phenotypic Analysis | Characterization of T-cell differentiation and homing markers (e.g., CXCR3, CLA). | Vaccination with MAGE-A10(254-262) can increase the expression of CXCR3 and CLA on specific CD8 T-cells. nih.gov |
Chromium Release Assays for Cytotoxicity
The chromium-51 (B80572) (⁵¹Cr) release assay is a classic method for measuring the cytotoxic activity of T-cells. This assay quantifies the ability of MAGE-A10(254-262)-specific CTLs to lyse target cells that present the peptide on their surface. aai.orgfrontiersin.org
In this assay, target cells, such as T2 cells which are deficient in TAP but can be loaded with exogenous peptides, are labeled with radioactive ⁵¹Cr. frontiersin.orgplos.org When CTLs recognize and kill these target cells, the ⁵¹Cr is released into the supernatant, and the amount of radioactivity is measured to determine the percentage of specific lysis. frontiersin.org This assay has been used to demonstrate that high-avidity MAGE-A10(254-262)-specific CTLs exhibit superior tumor cell lysis compared to their low-avidity counterparts. researchgate.netaai.org The assay can be performed with varying effector-to-target cell ratios and peptide concentrations to assess the functional avidity of the CTLs. aai.orgplos.org
| Assay Component | Role | Example Application |
| Target Cells | Cells presenting the MAGE-A10(254-262) peptide (e.g., peptide-pulsed T2 cells). aai.org | Used to assess the lytic capacity of CTL clones against the specific peptide. plos.org |
| Effector Cells | MAGE-A10(254-262)-specific Cytotoxic T-Lymphocytes (CTLs). | Demonstrated that high-avidity CTLs show greater killing of MAGE-A10 expressing tumor cells. researchgate.net |
| ⁵¹Chromium | Radioactive label released upon target cell lysis. frontiersin.org | Quantified to calculate the percentage of specific cell death. frontiersin.org |
Peptide-MHC Binding and Stability Assays
The binding affinity and stability of the MAGE-A10(254-262) peptide to the HLA-A*0201 molecule are critical determinants of its immunogenicity. rupress.orgtandfonline.com Assays to measure these properties are therefore essential in the preclinical evaluation of this peptide.
Peptide-MHC binding affinity is often assessed using T2 cells. These cells express HLA-A0201 molecules but are deficient in the TAP protein, leading to a low level of surface HLA-A0201 expression due to a lack of endogenous peptide loading. tandfonline.com When incubated with an exogenous peptide that can bind to HLA-A0201, the surface expression of the HLA molecule is stabilized and can be quantified by flow cytometry. The concentration of peptide required to achieve 50% of the maximum HLA-A0201 expression (EC50) is a measure of its binding affinity. rupress.org
The stability of the peptide-MHC complex is determined by pulsing T2 cells with a high concentration of the peptide and then measuring the decay of the HLA-A*0201 signal over time. rupress.org A longer half-life (t₁/₂) indicates a more stable complex, which is generally associated with greater immunogenicity. rupress.orgtandfonline.com Studies have utilized these assays to compare the binding and stability of the native MAGE-A10(254-262) peptide with chemically modified variants designed to have improved HLA affinity. nih.govresearchgate.net
| Assay | Parameter Measured | Significance |
| Binding Affinity Assay | EC50 value (concentration for 50% maximal binding). rupress.org | A lower EC50 indicates higher affinity of the peptide for the MHC molecule. nih.gov |
| Stability Assay | t₁/₂ (half-life of the peptide-MHC complex). rupress.org | A longer half-life suggests the peptide will be presented on the cell surface for a longer duration, increasing the chance of T-cell recognition. tandfonline.com |
Structural Biology Techniques for Peptide-MHC-TCR Complexes
Understanding the three-dimensional structure of the MAGE-A10(254-262) peptide in complex with the HLA molecule and the T-cell receptor is fundamental to deciphering the molecular basis of its recognition.
X-ray Crystallography of Soluble Complexes
X-ray crystallography is a powerful technique used to determine the high-resolution three-dimensional structure of molecules. In the context of MAGE-A10(254-262), this method can be applied to soluble forms of the peptide-MHC (pMHC) complex and the ternary pMHC-TCR complex. nih.gov
To achieve this, soluble versions of the HLA-A*0201 heavy chain and β2-microglobulin are produced, refolded in the presence of the MAGE-A10(254-262) peptide, and purified. Similarly, the extracellular domains of a specific TCR that recognizes this complex can be produced. These soluble complexes are then crystallized, and X-ray diffraction data are collected to solve their atomic structures. nih.govuu.nl
These structures provide invaluable insights into how the MAGE-A10(254-262) peptide sits (B43327) within the binding groove of the HLA-A*0201 molecule and how the TCR engages with this pMHC ligand. nih.gov This information can reveal the key amino acid residues involved in the interaction and can guide the design of modified peptides or T-cell receptors with enhanced properties. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides and proteins in solution. While direct NMR studies specifically detailing the conformation of the isolated MAGE-10 (254-262) peptide are not extensively documented in publicly available literature, the principles of NMR are highly relevant. For short peptides like MAGE-10 (254-262), which often lack a stable structure in aqueous solution, NMR can be instrumental. mdpi.com
In analogous studies, NMR has been used to show that viral peptides, when displayed on the surface of a bacteriophage, can adopt specific, ordered conformations. mdpi.comresearchgate.net For example, the HIV-1 peptide GPGRAF adopts a distinct S-shaped conformation when presented on a phage, a structure similar to its antibody-bound state determined by X-ray crystallography. mdpi.com This suggests that the presentation context, such as binding to an MHC molecule, is crucial for inducing a defined structure in otherwise flexible peptides like MAGE-10 (254-262). Structural methods like X-ray crystallography and NMR are key to identifying epitopes in complex with MHC molecules.
Cryo-Electron Microscopy (Cryo-EM) Applications
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large biomolecular complexes. While specific Cryo-EM studies focused solely on the MAGE-10 (254-262) peptide are not prominent, the application of this technology is highly relevant for understanding its presentation to the immune system. The primary application for Cryo-EM in this context would be to visualize the entire T-cell receptor (TCR) engaging with the peptide-MHC (pMHC) complex.
This powerful technology could provide detailed snapshots of how the TCR recognizes the MAGE-A10 peptide nestled within the HLA-A*02:01 groove, complementing data from X-ray crystallography. Advances in microfluidics are also being developed to improve sample preparation for high-resolution Cryo-EM, which could facilitate the structural analysis of such transient and complex interactions. google.com
Computational and Bioinformatic Approaches
Computational and bioinformatic tools have become indispensable in the study of tumor antigens like MAGE-10 (254-262), enabling prediction, simulation, and systems-level analysis. biorxiv.orgresearchgate.net
Bioinformatic algorithms are crucial for identifying potential T-cell epitopes from tumor-associated antigens (TAAs). semanticscholar.orgresearchgate.net For MAGE-A10, servers like IEDB (Immune Epitope Database) are used to predict which peptide fragments are likely to bind to specific MHC alleles, such as HLA-A*02:01. semanticscholar.orgmdpi.com These predictions are based on scoring systems like the half-maximal inhibitory concentration (IC50), where a lower score indicates higher binding affinity. semanticscholar.org The MAGE-10 (254-262) peptide, with the sequence GLYDGMEHL, has been identified through such predictive methods and experimentally validated as an HLA-A2 restricted CTL epitope. semanticscholar.orgresearchgate.netgenscript.com
Furthermore, these computational tools are used in analog design. By systematically substituting each amino acid of the native peptide sequence and assessing the impact on TCR recognition, researchers can create a detailed specificity profile. cloudfront.net This "X-scan" analysis helps in understanding the cross-reactivity potential of engineered TCRs and in designing therapeutic molecules with enhanced specificity and safety. cloudfront.netnih.gov
Molecular dynamics (MD) simulations provide a computational microscope to visualize the dynamic behavior of the MAGE-10 (254-262) peptide when bound to an MHC molecule. researchgate.net These simulations can refine protein structures and analyze their stability over time. semanticscholar.org
Studies combining X-ray crystallography with computational analysis have revealed the precise conformation of the MAGE-A10 peptide within the HLA-A*02:01 binding groove. nih.govrcsb.org A key finding is that the peptide forms an intrachain, non-covalent "staple" between the Tyr3 and Glu7 residues. nih.govrcsb.org MD simulations can further explore the stability of this interaction and how mutations in the peptide or the MHC molecule might alter the conformation and binding energetics. researchgate.net Such simulations are also used to compare the binding of different peptides, like MAGE-A10 and MAGE-A4, to the same HLA allele, providing insights into structural similarities and differences that govern TCR recognition. nih.gov
| Structural Feature | Description | Key Residues Involved | Reference |
|---|---|---|---|
| Peptide Conformation | The 9-mer peptide (GLYDGMEHL) adopts a specific conformation when bound to the HLA-A02:01 molecule. | Full Peptide: GLYDGMEHL | nih.gov |
| Intrachain "Staple" | A non-covalent hydrogen bond forms between the side chains of two residues within the peptide, stabilizing its bound conformation. | p-Tyr3 and p-Glu7 | nih.govrcsb.org |
| TCR Contact Points | Specific peptide residues protrude from the MHC groove to make direct contact with the T-cell receptor. | p-Asp4 and p-Met6 | nih.gov |
| Binding Affinity (IC50) | Predicted high binding affinity to HLA-A*02:01. | Not Applicable | semanticscholar.org |
Systems biology integrates large-scale datasets to understand the broader cellular context in which MAGE-A10 functions. Pan-cancer analyses using public databases have shown that high MAGE-A10 expression is often correlated with poor prognosis, DNA methylation levels, and immune cell infiltration across various cancers. researchgate.net
These approaches reveal that MAGE-A10 is involved in multiple biological pathways, including the regulation of gene expression, cell cycle progression, apoptosis, and cell adhesion. cusabio.comnih.govresearchgate.net For instance, MAGE-A10 may regulate cell-cell interactions and has been implicated in pathways involving p53 dysregulation and histone modification. biorxiv.orgresearchgate.netresearchgate.net Recent findings show that MAGE-A10 can stabilize histone acetyltransferases (KAT2A/2B) by preventing their degradation, leading to a positive feedback loop that promotes tumorigenesis. biorxiv.org Understanding these complex networks is crucial for identifying novel therapeutic targets and predicting patient responses to immunotherapy. researchgate.netmdpi.com
Molecular Dynamics Simulations of Peptide-MHC Interactions
Advanced Cell Culture Models for MAGE-10 (254-262) Research
To better mimic the complex tumor microenvironment, researchers have moved beyond traditional two-dimensional (2D) cell cultures to more sophisticated models. mdpi.comcusabio.comvhio.net
Patient-derived organoids (PDOs) are three-dimensional (3D) culture systems that faithfully recapitulate the cellular and molecular characteristics of a patient's original tumor. vhio.netnih.gov These "mini-tumors" can be used to study the expression of MAGE-A10 in a more physiologically relevant context and to test the efficacy of MAGE-A10-targeted therapies, such as engineered T-cells. nih.govjci.orgbiorxiv.org For example, organoid models have been used to investigate mechanisms of chemoresistance in pancreatic cancer, where MAGE-A10 expression was found to be upregulated in resistant tumors. researchgate.net
Co-culture systems are also vital. These involve growing tumor cells together with immune cells, such as cytotoxic T lymphocytes (CTLs), to study the anti-tumor immune response directly. mdpi.com For instance, T-cell cytotoxicity assays have been performed using CD8+ T-cells with TCRs specific for MAGE-A10 against breast cancer cells, demonstrating that factors within the tumor can affect T-cell killing capacity. jci.org Another innovative approach involves using engineered bacteriophages to display the MAGE-10 (254-262) peptide, which can then be used to stimulate strong, specific CTL responses from peripheral blood mononuclear cells (PBMCs) in vitro. mdpi.commdpi.com These advanced models are critical for preclinical validation of immunotherapeutic strategies targeting MAGE-10 (254-262). mdpi.comjci.org
Peptide Synthesis and Modification Strategies for Research Applications
The study of the MAGE-10 (254-262) peptide, a nonapeptide with the sequence Gly-Leu-Tyr-Asp-Gly-Met-Glu-His-Leu (GLYDGMEHL), relies heavily on the availability of high-purity synthetic peptides for various research applications, including T-cell stimulation assays and the characterization of T-cell receptor (TCR) interactions. nih.govgenscript.comtandfonline.com Advanced chemical synthesis and modification strategies are central to producing the necessary reagents to investigate its immunological function. nih.govaai.org
Peptide Synthesis
The primary method for producing the MAGE-10 (254-262) peptide for research is Solid-Phase Peptide Synthesis (SPPS) . aai.org This technique allows for the efficient and controlled assembly of the amino acid sequence. The process begins with the C-terminal amino acid (Leucine) being anchored to an insoluble polymer resin. The peptide chain is then elongated in a stepwise fashion by sequentially adding the subsequent N-α-protected amino acids. Each cycle of addition involves two key steps: the removal of the temporary protecting group from the N-terminus of the growing chain and the formation of a peptide bond with the next activated amino acid in the sequence.
Following the complete assembly of the nine-amino-acid chain, the peptide is chemically cleaved from the solid support. The crude product then undergoes a rigorous purification process, most commonly High-Performance Liquid Chromatography (HPLC), to remove any truncated sequences or by-products from the synthesis. genscript.com This ensures a high degree of purity, often exceeding 95%, which is critical for reliable and reproducible results in sensitive biological assays. genscript.com The final purified peptide's identity and mass are confirmed using techniques like Mass Spectrometry (MS). genscript.comresearchgate.net
Table 1: Synthesis and Properties of MAGE-10 (254-262) Peptide
| Parameter | Description | Reference |
|---|---|---|
| Full Name | MAGE-A10 (254-262) | tandfonline.com |
| Sequence | GLYDGMEHL | genscript.comtandfonline.com |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | aai.org |
| Molecular Formula | C45H67N11O15S | genscript.com |
| Molecular Weight | 1034.2 g/mol | genscript.com |
| Typical Purity | >95% | genscript.com |
| Purification/Analysis | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) | genscript.comresearchgate.net |
Peptide Modification Strategies
To probe the intricacies of how T-cell receptors (TCRs) recognize MAGE-10 (254-262) when presented by the HLA-A*02:01 molecule, researchers employ various peptide modification strategies. nih.govbmj.comnih.gov These modified peptides are invaluable tools for mapping binding interactions, assessing TCR specificity, and evaluating the potential for cross-reactivity. nih.govresearchgate.net
X-Scan Analysis: A primary strategy for dissecting TCR-peptide interactions is the "X-scan," a systematic substitution analysis. nih.govresearchgate.net In this approach, each amino acid residue of the MAGE-10 (254-262) peptide is sequentially replaced by all 19 other naturally occurring amino acids. nih.gov In one comprehensive study aimed at selecting an optimal TCR for therapy, a set of 172 different mutated peptides was synthesized to create a detailed specificity profile. nih.gov By testing the response of TCR-transduced T-cells to each of these modified peptides, researchers can identify which amino acid substitutions are tolerated at each position and which abolish recognition. nih.gov This generates a "motif" of peptide sequences that a given TCR can recognize, which is crucial for predicting and testing potential off-target reactivities against other peptides in the human proteome. nih.govresearchgate.net
Altered Peptide Ligands (APLs): Another important modification strategy is the creation of Altered Peptide Ligands (APLs) . aai.orgnih.gov This technique focuses on modifying the amino acid residues that anchor the peptide into the binding groove of the MHC molecule. aai.orgaai.org For HLA-A*02:01, these are typically at position 2 and the C-terminus (position 9). aai.org The goal of creating an APL is often to increase the peptide's binding affinity and the stability of the peptide-MHC complex. nih.gov This can lead to more robust T-cell activation. nih.gov These modifications are generally restricted to the anchor positions to avoid disrupting the central residues that are critical for direct contact with the TCR, thereby preserving the specificity of the immune response. aai.org The MAGE-A10 (254-262) peptide has been included in studies aimed at optimizing melanoma-associated epitopes using such strategies. aai.orgnih.gov
Table 2: Research-Focused Modification Strategies for MAGE-10 (254-262)
| Strategy | Description | Research Application | Reference |
|---|---|---|---|
| X-Scan Analysis | Systematic substitution of each amino acid residue with all other 19 natural amino acids. | To map TCR specificity, identify key contact residues, and create a profile to predict potential cross-reactivity. | nih.govnih.govresearchgate.net |
| Altered Peptide Ligands (APLs) | Substitution of amino acids at MHC anchor positions (e.g., P2, P9) to modulate binding affinity. | To enhance the stability of the peptide-MHC complex and improve the immunogenicity of the peptide for research and vaccine design. | aai.orgnih.gov |
Emerging Concepts and Future Research Directions for Mage 10 254 262
Exploration of Novel MAGE-10 (254-262)-Related Immunological Pathways
The primary immunological pathway associated with MAGE-10 (254-262) involves its presentation by HLA-A*02:01 molecules on the surface of tumor cells, leading to recognition by cytotoxic T lymphocytes (CTLs). nih.govtandfonline.com This interaction is a cornerstone of current immunotherapeutic strategies. However, ongoing research is beginning to uncover more intricate immunological processes.
Recent studies suggest that the immunoproteasome, a variant of the proteasome complex found in cells under inflammatory conditions, may play a crucial role in the processing and generation of the MAGE-10 (254-262) peptide. researchgate.net Specifically, the intermediate proteasome form β1i-β5i has been shown to exclusively process this peptide, suggesting a potential link between inflammation and the generation of this specific cancer antigen. researchgate.net This finding opens up new avenues for therapeutic modulation to enhance antigen presentation.
Furthermore, the functional avidity of CTLs for the MAGE-10 (254-262)-HLA-A2 complex is a critical determinant of their anti-tumor activity. capes.gov.brnih.govaai.org High-avidity CTLs demonstrate superior tumor cell lysis compared to their low-avidity counterparts. capes.gov.brnih.gov This highlights the importance of not just the presence of a T-cell response, but the quality of that response. Research is now focusing on methods to selectively expand these high-avidity T-cell populations for adoptive cell transfer therapies.
The role of post-translational modifications in the generation of MAGE-A10 epitopes is another area of active investigation. While the canonical MAGE-10 (254-262) peptide is well-characterized, it is possible that modifications could create neo-epitopes with altered immunogenicity, a phenomenon observed with other tumor antigens. universiteitleiden.nl
Development of Advanced Research Tools and Reagents for MAGE-10 (254-262) Study
Progress in understanding and targeting MAGE-10 (254-262) is intrinsically linked to the development of sophisticated research tools.
Affinity-Enhanced T-Cell Receptors (TCRs): A significant advancement has been the engineering of high-affinity TCRs specific for the MAGE-10 (254-262) peptide. tandfonline.comadaptimmune.com Starting with a diverse panel of parental TCRs, researchers have generated mutants with enhanced binding to the peptide-MHC complex. nih.govtandfonline.com These engineered TCRs, when expressed in T-cells, lead to more potent anti-tumor responses. tandfonline.com
Peptide Specificity Profiling ("X-scan"): To mitigate the risk of off-target toxicities associated with high-affinity TCRs, an extensive in vitro testing strategy known as "X-scan" has been developed. tandfonline.com This method involves systematically substituting each amino acid of the MAGE-10 (254-262) peptide to create a detailed specificity profile. tandfonline.com By searching the human proteome for sequences matching this profile, potential cross-reactivities can be identified and avoided. tandfonline.com
MHC Tetramers and Other Reagents: HLA/peptide fluorescent tetramers containing the MAGE-10 (254-262) peptide are crucial for detecting and quantifying specific CD8+ T cells. capes.gov.brnih.govmblbio.com These reagents have been instrumental in monitoring immune responses in clinical trials. capes.gov.brnih.gov Additionally, specific antibodies for detecting MAGE-A10 protein expression by immunohistochemistry and other immunoassays are vital for patient selection and research. irb.hrscbt.com
The following table provides a summary of key research reagents for MAGE-10 (254-262) studies:
| Reagent | Application | Reference |
|---|---|---|
| Affinity-Enhanced T-Cell Receptors | Adoptive T-cell therapy | tandfonline.comadaptimmune.com |
| MHC Class I Tetramers (HLA-A*02:01/GLYDGMEHL) | Detection and quantification of MAGE-10 (254-262)-specific T-cells | capes.gov.brnih.govmblbio.com |
| Monoclonal and Polyclonal Antibodies | Immunohistochemistry, Western Blotting, ELISA | irb.hrscbt.com |
| Synthetic MAGE-10 (254-262) Peptide | T-cell stimulation assays, vaccine development | nih.govresearchgate.netgenscript.com |
Unraveling the Role of MAGE-10 (254-262) Beyond Traditional Immunorecognition
While the primary focus of MAGE-10 (254-262) research has been its role as an immunological target, emerging evidence suggests that the broader MAGE-A10 protein may have functions that extend beyond simply being a source of antigenic peptides.
MAGE family proteins are thought to play a role in embryonic development and tumor progression. scbt.com They have been implicated in the regulation of the p53 tumor suppressor pathway and can act as adaptors for E3 ubiquitin ligases, influencing protein degradation and cell signaling. researchgate.netspandidos-publications.comresearchgate.net Specifically, MAGE-A proteins can interact with TRIM28, leading to the degradation of p53 and promoting tumorigenesis. mdpi.com
Recent studies have also linked MAGE-A10 expression to resistance to platinum-based chemotherapy in advanced high-grade serous ovarian cancer. nih.govmdpi.com This suggests a potential role for MAGE-A10 in cellular pathways that confer treatment resistance, a finding that could have significant clinical implications. Furthermore, knockdown of MAGE-A10 has been shown to reduce the proliferation, migration, and invasion of gastric cancer cells, potentially through its regulation of cadherin expression. researchgate.net
Integration of Multi-Omics Data for Comprehensive Understanding of MAGE-A10 Biology
A comprehensive understanding of MAGE-A10's role in cancer requires the integration of data from various "omics" platforms, including genomics, transcriptomics, proteomics, and epigenomics.
Multi-omics analyses have revealed that MAGE-A10 is among a group of cancer-testis antigens enriched in esophageal adenocarcinoma. nih.gov Such studies help to identify tumors where MAGE-A10 could be a viable therapeutic target. In breast cancer, multi-omics data integration has helped to define novel prognostic subgroups. frontiersin.org
Epigenetic regulation, particularly DNA methylation, plays a key role in controlling MAGE-A10 expression. spandidos-publications.comresearchgate.netmdpi.com In normal tissues, the MAGE-A10 gene promoter is typically methylated and silenced, while in tumor cells, it is often hypomethylated and expressed. spandidos-publications.com This has led to the exploration of DNA methyltransferase inhibitors (DNMTis) as a way to induce or enhance MAGE-A10 expression in tumors, thereby making them more susceptible to immunotherapy. patsnap.comnih.gov
Proteogenomic studies that correlate protein and RNA abundance have identified genes with post-transcriptional regulation of protein expression, which could be a vulnerability in certain cancers. nih.gov This approach can provide deeper insights into the complex regulatory networks that govern MAGE-A10 expression and function. Recent analyses have also identified MAGEA10 as a key transcription factor and biomarker in certain cancers. arxiv.org
Q & A
Q. What is the functional significance of MAGE-10 (254-262) in experimental studies?
MAGE-10 (254-262) is a peptide fragment often investigated for its role in immune response modulation, particularly in cancer research. Experimental designs typically focus on its interaction with major histocompatibility complex (MHC) molecules and T-cell receptor binding affinity. Common methodologies include in vitro binding assays (e.g., surface plasmon resonance) and cellular cytotoxicity tests using engineered T-cells . Key parameters like binding kinetics (e.g., dissociation constants) and immunogenicity thresholds are critical for validating its biological relevance.
Q. How should researchers design experiments to assess MAGE-10 (254-262) stability under physiological conditions?
Stability studies require controlled environments mimicking physiological pH, temperature, and protease exposure. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are used to quantify degradation rates. Experimental controls should include synthetic analogs with known half-lives for comparative analysis. Data interpretation must account for batch-to-batch variability in peptide synthesis, which can influence reproducibility .
Q. What statistical models are appropriate for analyzing dose-response relationships in MAGE-10 (254-262) studies?
Logistic regression models, such as the four-parameter Hill equation, are widely used to calculate EC₅₀ values. For escape probability curves (e.g., in codend experiments), nonlinear mixed-effects models with 95% confidence intervals (CIs) are recommended to account for length-dependent variability in biological systems. Fit statistics like deviance and p-values should be reported to validate model robustness (Table 4) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for MAGE-10 (254-262)?
Discrepancies often arise from differences in tumor microenvironment complexity (e.g., immunosuppressive cytokines). To address this, integrate multi-omics data (transcriptomics/proteomics) from patient-derived xenograft (PDX) models with in vitro results. Use machine learning frameworks to identify confounding variables (e.g., MHC heterogeneity) and refine predictive algorithms. Methodological transparency in data normalization and outlier exclusion is critical .
Q. What strategies optimize the validation of MAGE-10 (254-262)-specific T-cell receptors for adoptive cell therapy?
Employ single-cell RNA sequencing to profile TCR clonality and avidity. Validate candidates using peptide-MHC tetramer staining and functional assays (IFN-γ ELISpot). Advanced studies should incorporate CRISPR-Cas9 editing to knockout competing antigens, reducing off-target effects. Longitudinal data tracking persistence and exhaustion markers (e.g., PD-1, TIM-3) are essential for clinical relevance .
Q. How should researchers adapt statistical frameworks to account for non-Gaussian distributions in MAGE-10 (254-262) datasets?
For skewed data (e.g., escape probabilities in Figure 2), apply bootstrapping or Bayesian hierarchical models to estimate uncertainty. Use Akaike information criterion (AIC) comparisons to select between competing models. Open-source tools like R’s nlme package or Python’s PyMC3 are recommended for reproducibility. Transparent reporting of residual plots and goodness-of-fit metrics is mandatory .
Methodological Best Practices
Q. What criteria ensure reproducibility in MAGE-10 (254-262) peptide synthesis and characterization?
Adhere to ISO guidelines for solid-phase peptide synthesis (SPPS), including resin selection (e.g., Wang resin) and cleavage protocols. Purity must exceed 95% (verified via HPLC), and lyophilization conditions (temperature, vacuum pressure) should be standardized. Batch records must detail trifluoroacetic acid (TFA) removal efficiency to prevent cytotoxicity artifacts .
Q. How can researchers systematically review conflicting findings on MAGE-10 (254-262) immunodominance hierarchies?
Conduct a PRISMA-compliant systematic review with inclusion criteria focusing on assay type (e.g., tetramer vs. ELISpot) and cohort demographics. Use meta-regression to adjust for covariates like HLA haplotype frequency. Data contradictions should be mapped to methodological variability (e.g., peptide concentration gradients) rather than biological noise .
Data Presentation & Validation
Q. What are the minimum data requirements for publishing MAGE-10 (254-262)-related findings?
Journals require raw data (e.g., flow cytometry FCS files, binding curves), detailed protocols (e.g., peptide:MHC molar ratios), and code for statistical analysis. For animal studies, ARRIVE 2.0 guidelines mandate reporting of sample size justification, randomization, and blinding procedures. Negative results (e.g., non-significant T-cell activation) must be included to avoid publication bias .
Q. How should researchers validate computational predictions of MAGE-10 (254-262)-MHC binding affinity?
Combine in silico tools (NetMHC, MHCflurry) with experimental validation via competitive binding assays. Report discordance rates between predicted and empirical data, and adjust algorithms using SHAP (SHapley Additive exPlanations) values to prioritize physicochemical features (e.g., anchor residue hydrophobicity). Cross-validation with independent datasets is mandatory .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
